molecular formula C10H9BrN2O2 B11851590 (R)-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid

(R)-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid

Cat. No.: B11851590
M. Wt: 269.09 g/mol
InChI Key: RNOCAESBOHXJJT-SECBINFHSA-N
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Description

®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Indole-3-Acetic Acid: The brominated indole is then subjected to a reaction with glycine or its derivatives under acidic or basic conditions to form the indole-3-acetic acid derivative.

    Resolution of Enantiomers: The racemic mixture of the product is resolved using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the bromine atom or the indole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of dehalogenated indole derivatives.

    Substitution: Formation of 5-substituted indole derivatives.

Scientific Research Applications

®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the amino acid moiety play crucial roles in binding to these targets and modulating their activity. The compound may influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the bromine atom.

    5-Bromoindole: A simpler derivative with only the bromine substitution on the indole ring.

    2-Aminoindole: An indole derivative with an amino group at the 2-position but without the bromine atom.

Uniqueness

®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid is unique due to the presence of both the bromine atom and the amino acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

(2R)-2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9BrN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1

InChI Key

RNOCAESBOHXJJT-SECBINFHSA-N

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)[C@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(C(=O)O)N

Origin of Product

United States

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